ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate
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Description
Scientific Research Applications
Multi-Component Synthesis
Raja and Perumal (2006) explored the multi-component synthesis of various compounds using ethyl 2-[(4-oxo-2,6-diaryl-3-piperidinyl)sulfanyl]acetates, which are presumably generated from similar compounds to ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate. This synthesis involves a novel tandem Mannich-enamine-substitution sequence, indicating the potential of these compounds in complex chemical synthesis processes (Raja & Perumal, 2006).
Phosphine-Catalyzed Annulation
Zhu et al. (2003) demonstrated the use of a compound similar to this compound in a phosphine-catalyzed [4 + 2] annulation process. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the versatility of these compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
Spectroscopic and Theoretical Studies
Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, closely related to this compound, using various spectroscopic methods and theoretical calculations. This research indicates the potential of such compounds in detailed structural and electronic studies, which are crucial in medicinal chemistry and material science (Kalai et al., 2021).
Optically Active Derivatives
Iovel' et al. (2000) worked on ethyl(phenyl) 6-amino-2,3,6-trideoxy-α-D-glucopyranosides, derived from compounds similar to this compound, to obtain catalysts for asymmetric synthesis. This study showcases the application of such compounds in the creation of chiral building blocks, essential in developing asymmetric synthesis methods (Iovel', Oehme, Michalik, & Lukevics, 2000).
Synthesis of Analgesic and Anti-inflammatory Derivatives
Duendar et al. (2007) synthesized derivatives of compounds similar to this compound and tested them for analgesic and anti-inflammatory activities. This research points towards the potential pharmaceutical applications of these compounds in developing new analgesic and anti-inflammatory drugs (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Properties
IUPAC Name |
ethyl 2-(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-18(24)14-22-17(23)13-16(21-11-7-4-8-12-21)19(20-22)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCUWOXUWBZTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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